molecular formula C16H22Cl2N2O2 B1431887 3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride CAS No. 1992995-69-3

3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

Cat. No.: B1431887
CAS No.: 1992995-69-3
M. Wt: 345.3 g/mol
InChI Key: YHRFJYZBQHLWAN-UHFFFAOYSA-N
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Description

3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a chemical compound with the molecular formula C16H22Cl2N2O2. It is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride typically involves the formation of the oxazole ring followed by the attachment of the piperidine moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction could produce various piperidine derivatives .

Scientific Research Applications

3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various research applications and distinguish it from similar compounds .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2ClH/c1-19-14-6-4-12(5-7-14)9-15-11-18-16(20-15)13-3-2-8-17-10-13;;/h4-7,11,13,17H,2-3,8-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRFJYZBQHLWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 3
3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 4
3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 5
3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Reactant of Route 6
3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride

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